Cas no 1551557-12-0 (3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol)

3-Amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol is a versatile chiral building block with applications in pharmaceutical and agrochemical synthesis. Its structure features both an amino and a hydroxyl functional group, enabling its use as a key intermediate in the preparation of biologically active compounds. The presence of the 1,3-dimethylpyrazole moiety enhances its stability and selectivity in reactions. This compound is particularly valuable for asymmetric synthesis due to its potential for stereocontrol. Its well-defined reactivity profile makes it suitable for constructing complex molecular architectures, including heterocyclic systems. The product is typically supplied with high purity, ensuring consistent performance in research and industrial applications.
3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol structure
1551557-12-0 structure
Product name:3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol
CAS No:1551557-12-0
MF:C8H15N3O
MW:169.224201440811
CID:5896270
PubChem ID:83987738

3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol
    • 1551557-12-0
    • EN300-1780479
    • Inchi: 1S/C8H15N3O/c1-6-3-8(11(2)10-6)7(4-9)5-12/h3,7,12H,4-5,9H2,1-2H3
    • InChI Key: AQYNMHOEAMTBPE-UHFFFAOYSA-N
    • SMILES: OCC(CN)C1=CC(C)=NN1C

Computed Properties

  • Exact Mass: 169.121512110g/mol
  • Monoisotopic Mass: 169.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.1Ų
  • XLogP3: -0.9

3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1780479-0.25g
3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol
1551557-12-0
0.25g
$1381.0 2023-09-20
Enamine
EN300-1780479-5.0g
3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol
1551557-12-0
5g
$4349.0 2023-06-02
Enamine
EN300-1780479-1.0g
3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol
1551557-12-0
1g
$1500.0 2023-06-02
Enamine
EN300-1780479-1g
3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol
1551557-12-0
1g
$1500.0 2023-09-20
Enamine
EN300-1780479-0.1g
3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol
1551557-12-0
0.1g
$1320.0 2023-09-20
Enamine
EN300-1780479-10.0g
3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol
1551557-12-0
10g
$6450.0 2023-06-02
Enamine
EN300-1780479-5g
3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol
1551557-12-0
5g
$4349.0 2023-09-20
Enamine
EN300-1780479-10g
3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol
1551557-12-0
10g
$6450.0 2023-09-20
Enamine
EN300-1780479-0.5g
3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol
1551557-12-0
0.5g
$1440.0 2023-09-20
Enamine
EN300-1780479-0.05g
3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol
1551557-12-0
0.05g
$1261.0 2023-09-20

Additional information on 3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol

Professional Introduction to 3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol (CAS No. 1551557-12-0)

3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound, identified by the CAS number 1551557-12-0, belongs to the pyrazole class of molecules, which are well-known for their broad spectrum of biological activities. The presence of both amino and hydroxyl functional groups in its structure enhances its potential as a versatile intermediate in drug synthesis and development.

The molecular structure of 3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol consists of a pyrazole ring substituted with a dimethyl group at the 1-position and a propyl chain attached to the 2-position, which is further modified by an amino group. This configuration imparts distinct chemical reactivity, making it a valuable building block for synthesizing more complex pharmacophores. The compound’s solubility profile and stability under various conditions also make it an attractive candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in pyrazole derivatives due to their demonstrated efficacy in various therapeutic applications. Studies have shown that compounds containing the pyrazole scaffold exhibit inhibitory activity against several enzymes and receptors involved in metabolic disorders, inflammation, and cancer. The 3-amino group in 3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol, in particular, provides a site for further functionalization, allowing chemists to tailor the molecule’s properties for specific biological targets.

One of the most compelling aspects of this compound is its potential as a drug candidate. Researchers have been exploring its activity against various disease pathways, including those related to neurodegenerative disorders and autoimmune diseases. Preliminary studies suggest that it may interact with biological targets in ways that could lead to therapeutic benefits. The hydroxyl group at the terminal position of the propyl chain also offers opportunities for derivatization, enabling the creation of analogs with enhanced pharmacokinetic profiles.

The synthesis of 3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol involves multi-step organic reactions that highlight the compound’s synthetic utility. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the pyrazole core. Subsequent modifications introduce the dimethyl group and the propyl chain with the amino and hydroxyl functionalities. Advanced synthetic techniques, such as catalytic hydrogenation and cross-coupling reactions, are often employed to achieve high yields and purity.

From a biological activity perspective, this compound has shown promise in preclinical models. Its ability to modulate enzyme activity and receptor binding has been investigated in detail by several research groups. The pyrazole moiety is known to be particularly effective in disrupting pathogenic pathways by acting as a competitive inhibitor or modulator. This makes 3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol a valuable asset in the development of novel therapeutics.

The pharmacokinetic properties of 3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yloxy)propanal are also an area of active investigation. Researchers are keen to understand how the molecule behaves within living systems, including its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for determining whether the compound can reach effective concentrations at target sites while minimizing side effects. Advances in computational modeling have enabled researchers to predict these properties more accurately before conducting expensive wet-lab experiments.

In conclusion, 3-amino-bis(2-hydroxypropyl)-4-methylpyridine (CAS No. 1551557120) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its role as an intermediate in drug synthesis underscores its importance in ongoing research efforts aimed at developing new treatments for various diseases. As scientific understanding continues to evolve, it is likely that this compound will play an increasingly important role in both academic research and industrial drug development.

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